molecular formula C12H13BrO B8508293 1-(4-Bromo-phenyl)-4-methyl-pent-1-en-3-one

1-(4-Bromo-phenyl)-4-methyl-pent-1-en-3-one

Cat. No. B8508293
M. Wt: 253.13 g/mol
InChI Key: NXRQXRLIGYBVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476673B2

Procedure details

To a solution of 1-(4-bromo-phenyl)-4-methyl-pent-1-en-3-one (Compound 14, 7.98 g, 31.7 mmol) in 20 mL diethyl ether at 0° C. was slowly added lithium aluminum hydride (LAH) (1.20 g, 38.0 mmol). After stirring for one hour and subsequent warming to room temperature the reaction was quenched by 2 mL of saturated ammonium chloride solution at 0° C. with an ice bath and dried over anhydrous MgSO4. Solid was removed by filtration and the filtrate was concentrated at reduced pressure to obtain a crude colorless oil. 5 g of polyphosphoric acid (PPA) was then added to the crude oil and the mixture was heated at 120° C. for 15 min. After cooling to room temperature, the mixture was taken up in water (100 mL), extracted with diethyl ether (3×15 mL), washed with brine (1×15 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (hexane) afforded the title compound (6.70 g, 89% yield) as a light yellow oil:
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10](=O)[CH:11]([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C.O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:8][CH2:9][CH2:10][C:11]2([CH3:13])[CH3:12])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.98 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=CC(C(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=CC(C(C)C)=O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by 2 mL of saturated ammonium chloride solution at 0° C. with an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude colorless oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 120° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×15 mL)
WASH
Type
WASH
Details
washed with brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2CCCC(C2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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